(1-Acetyl-piperidin-4-ylmethoxy)-acetic acid

Description

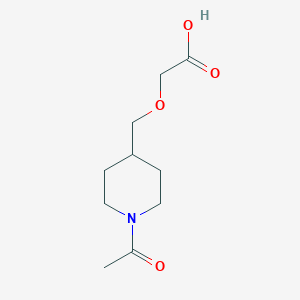

(1-Acetyl-piperidin-4-ylmethoxy)-acetic acid is a piperidine derivative featuring a 1-acetyl group, a methoxy linkage at the 4-position, and a terminal acetic acid moiety.

Properties

IUPAC Name |

2-[(1-acetylpiperidin-4-yl)methoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-8(12)11-4-2-9(3-5-11)6-15-7-10(13)14/h9H,2-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDGLEKPARIWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetyl-piperidin-4-ylmethoxy)-acetic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Methoxylation: The acetylated piperidine is reacted with methoxyacetic acid under acidic or basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps as mentioned above, but with optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-Acetyl-piperidin-4-ylmethoxy)-acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a piperidine ring, which is known for its versatility in drug design due to its ability to interact with biological targets. The acetyl and methoxy groups contribute to the compound's lipophilicity and overall pharmacokinetic profile. Understanding these properties is crucial for assessing its therapeutic potential.

Therapeutic Applications

-

Antimycobacterial Activity :

Recent studies have highlighted the role of piperidine derivatives, including (1-Acetyl-piperidin-4-ylmethoxy)-acetic acid, as potential inhibitors of the MenA enzyme in Mycobacterium tuberculosis. This enzyme is crucial for menaquinone biosynthesis, a pathway essential for mycobacterial survival under hypoxic conditions. Inhibitors targeting this pathway have shown promising results in reducing the viability of M. tuberculosis both in vitro and in vivo . -

Antithrombotic Properties :

The compound has also been investigated for its antithrombotic potential. Molecular docking studies suggest that it may interact effectively with target proteins involved in thrombus formation. This could position it as a candidate for further development in treating thrombotic disorders . -

GPR40 Agonist Activity :

There are indications that derivatives of this compound may exhibit GPR40 agonist activity, which is significant for glucose metabolism and insulin secretion. Such properties could make it useful in managing diabetes and related metabolic disorders .

Antimycobacterial Efficacy

A study focused on the structure-activity relationship (SAR) of piperidine derivatives found that modifications to the this compound structure could enhance its inhibitory potency against MenA. The synthesized analogs demonstrated IC50 values ranging from 12 μM to 22 μM against M. tuberculosis, indicating strong antimycobacterial activity .

| Compound | IC50 (μM) | GIC50 (μM) | cLogP |

|---|---|---|---|

| 1 | 14 ± 3 | 8 ± 1 | 7.9 |

| 11 | 22 ± 3 | 10 ± 1 | 6.6 |

| 10 | 12 ± 2 | 14 ± 0 | 6.8 |

Antithrombotic Potential

In silico studies have shown that this compound can effectively bind to antithrombotic targets, suggesting its potential use in preventing thrombus formation. The molecular docking results indicated favorable binding affinities, warranting further exploration through experimental validation .

GPR40 Agonist Activity

Research into the pharmacological effects of similar compounds has identified their role in enhancing GLP-1 secretion through GPR40 activation, making them candidates for diabetes treatment . The implications of these findings suggest that this compound could be developed into a therapeutic agent targeting metabolic pathways.

Mechanism of Action

The mechanism of action of (1-Acetyl-piperidin-4-ylmethoxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Acetyl vs. Ethoxycarbonyl : The acetyl group (electron-withdrawing) enhances stability compared to ethoxycarbonyl esters, which are prone to hydrolysis .

- Methoxy Linkage : The methoxy group in the target compound improves aqueous solubility relative to hydrophobic diphenylmethylene derivatives .

- Sulfonyl Groups : Sulfonyl substituents (e.g., in ) increase acidity (lower pKa) and enhance ionic interactions, unlike the acetyl-methoxy combination.

Physicochemical Properties

- Solubility : The methoxy linkage in the target compound likely improves water solubility (~50–100 mg/mL) compared to lipophilic diphenylmethylene derivatives (<10 mg/mL) .

- Acidity : The acetic acid moiety has a pKa of ~3.5, similar to other piperidine-acetic acid derivatives, but sulfonyl-substituted analogs exhibit stronger acidity (pKa ~2.8) due to electron withdrawal .

Biological Activity

(1-Acetyl-piperidin-4-ylmethoxy)-acetic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article summarizes recent findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Anti-inflammatory Activity

Recent studies have indicated that compounds with a piperidine moiety, similar to this compound, exhibit significant anti-inflammatory effects. For instance, derivatives that incorporate piperidine have been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated human macrophages. This inhibition is crucial in conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory states .

Anticancer Properties

The anticancer potential of piperidine derivatives has been explored extensively. For example, compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cell lines. A notable study demonstrated that certain piperidine derivatives significantly increased apoptotic cell death in MCF-7 breast cancer cells, suggesting that modifications to the piperidine structure can enhance cytotoxicity against cancer cells .

Cytokine Modulation

The modulation of cytokine release is a key mechanism through which this compound may exert its biological effects. By inhibiting the NLRP3 inflammasome pathway, this compound could reduce the secretion of IL-1β and IL-18, which are pivotal in mediating inflammatory responses. This mechanism aligns with findings from related studies where structural analogs demonstrated similar inhibitory effects on cytokine release .

Apoptosis Induction

The induction of apoptosis in tumor cells is another critical mechanism. Piperidine derivatives have been shown to activate apoptotic pathways through various signaling cascades, leading to increased cell death in malignancies. The ability to trigger apoptosis while minimizing cytotoxicity towards normal cells is a desirable feature for anticancer agents .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.